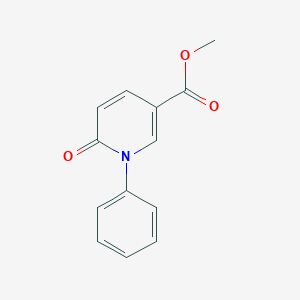

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Overview

Description

“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 77837-09-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is methyl 6-oxo-1-phenyl-pyridine-3-carboxylate .

Synthesis Analysis

A catalytic multicomponent protocol has been developed to synthesize dihydropyridine-3-carboxylates . This involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .

Molecular Structure Analysis

The linear formula of “Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI Code for this compound is provided in the source .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyridine-3-carboxylates include nucleophilic additions of in situ-generated copper acetylides on carbon electrophiles . This strategy is rooted in the ability of copper salts to preclude the π-electrons density across the triple bonds which results in developing appreciable partial positive charge in alkyne synthon .

Physical And Chemical Properties Analysis

“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” has a boiling point and melting point of 160-162°C . The compound is stored at room temperature .

Scientific Research Applications

Chemical Properties and Storage

“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a solid compound with a molecular weight of 229.24 . It is recommended to be stored in a dry room at normal temperature .

Use in Synthesis of Novel Compounds

This compound has been used in the synthesis of novel triazole-pyrimidine-based compounds . These new compounds have shown promising neuroprotective and anti-inflammatory properties .

Potential Neuroprotective and Anti-neuroinflammatory Agents

The triazole-pyrimidine hybrid compounds, synthesized using “Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate”, have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Role in Metal Organic Frameworks (MOFs)

While there is no direct evidence of “Methyl 5-Carboxy-N-phenyl-2-1H-pyridone” being used in MOFs, similar compounds with carboxyphenyl groups have been used as linkers in the synthesis of MOFs . MOFs have unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

Potential Use in Drug Delivery Devices

Boronic acids and their esters, which have structural similarities to “Methyl 5-Carboxy-N-phenyl-2-1H-pyridone”, are considered for the design of new drugs and drug delivery devices . However, these compounds are only marginally stable in water .

Use in Proteomics Research

“Methyl 5-Carboxy-N-phenyl-2-1H-pyridone” is a specialty product for proteomics research .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate . .

properties

IUPAC Name |

methyl 6-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSPLUQQNNULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)